

Application of CK2 Inhibitors in the Study of Neurodegenerative Diseases

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Compound of Interest

Compound Name: CK2-IN-8

Cat. No.: B5252323

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A focus on the therapeutic potential and research applications of targeting Casein Kinase 2 (CK2)

Introduction

Casein Kinase 2 (CK2) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1] In the context of the central nervous system, CK2 is highly expressed in the brain and is implicated in neuronal development, synaptic transmission, and plasticity.[1] Emerging evidence has strongly linked the dysregulation of CK2 activity to the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[2][3][4] This has positioned CK2 as a promising therapeutic target for these debilitating conditions.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing CK2 inhibitors to investigate neurodegenerative diseases. While the specific inhibitor **CK2-IN-8** was the focus of the initial query, a comprehensive search of available scientific literature did not yield specific data or studies related to its application in this field. Therefore, the following information is based on the broader class of well-characterized, potent, and selective CK2 inhibitors, such as CX-4945, SGC-CK2-1, and TBB, which serve as valuable tool compounds for elucidating the role of CK2 in neurodegeneration.

Mechanism of Action of CK2 in Neurodegenerative Diseases

CK2 is consistently found to be upregulated in affected brain regions of patients with neurodegenerative diseases. Its pathogenic role is multifaceted and involves the phosphorylation of key proteins implicated in disease progression:

- **Tau Hyperphosphorylation (Alzheimer's Disease):** CK2 is one of the kinases responsible for the abnormal hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), which are toxic to neurons. CK2 can directly phosphorylate tau and also indirectly promote its hyperphosphorylation by phosphorylating and activating other kinases or by inhibiting protein phosphatases like PP2A via phosphorylation of its inhibitor, SET.
- **α -Synuclein Aggregation (Parkinson's Disease):** In Parkinson's disease, the aggregation of α -synuclein protein into Lewy bodies is a key pathological feature. CK2 has been shown to phosphorylate α -synuclein at Serine 129, a modification that is abundant in Lewy bodies and is thought to promote its aggregation and toxicity.
- **Huntingtin Protein (Huntington's Disease):** CK2 is also involved in the phosphorylation of the mutant huntingtin (mHtt) protein, which may influence its aggregation and cellular toxicity in Huntington's disease.
- **Neuroinflammation:** CK2 plays a significant role in mediating neuroinflammatory processes. It is upregulated in astrocytes and microglia in diseased brains and is involved in the production of pro-inflammatory cytokines. Inhibition of CK2 has been shown to suppress this inflammatory response.
- **Synaptic Dysfunction:** Dysregulation of CK2 activity can impair synaptic plasticity and contribute to the cognitive deficits observed in neurodegenerative diseases.

Data Presentation: Efficacy of CK2 Inhibitors in Preclinical Models

The following tables summarize quantitative data from studies utilizing various CK2 inhibitors in models of neurodegenerative diseases.

Table 1: In Vitro Efficacy of CK2 Inhibitors

Inhibitor	Model System	Target Pathway/Molecule	Readout	Result	Reference
CX-4945	Human primary astrocytes and U373 astrocytoma cells	Neuroinflammation	IL-1 β or TNF- α induced MCP-1 and IL-6 secretion	Dose-dependent reduction in cytokine secretion	
SGC-CK2-1	Human iPSC-derived microglia-like cells (MGLs)	Neuroinflammation	LPS-induced pro-inflammatory cytokine expression and secretion	Strong inhibition of cytokine release	
TBB	Neuro-2a (N2a) cells treated with Okadaic Acid	Tau Hyperphosphorylation and Oligomerization	Western blot for phosphorylated tau (AT8, PHF-1) and high molecular weight tau oligomers	Full inhibition of OA-induced tau hyperphosphorylation and oligomerization	
CX-4945	Human osteosarcoma U2OS cells	CK2-dependent phosphorylation	Phosphoproteomics	Inhibition of a minority of phosphosites, indicating off-target effects	
SGC-CK2-1	Human osteosarcoma U2OS cells	CK2-dependent phosphorylation	Phosphoproteomics	Inhibition of a majority of phosphosites, demonstrating high	

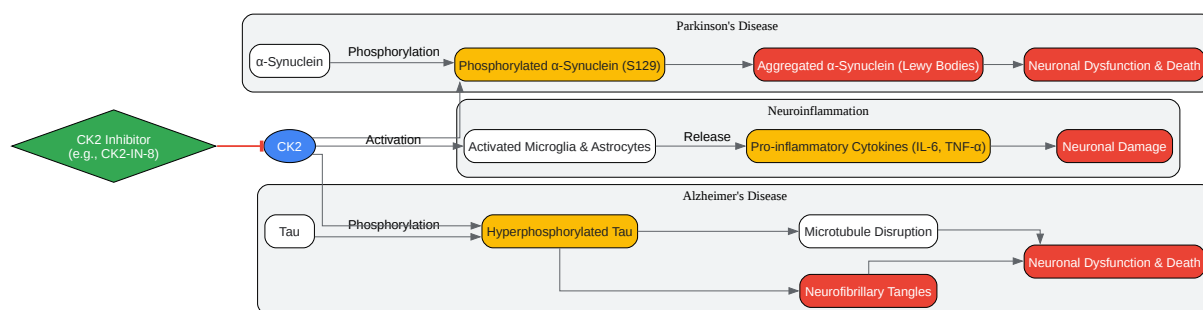
selectivity for
CK2

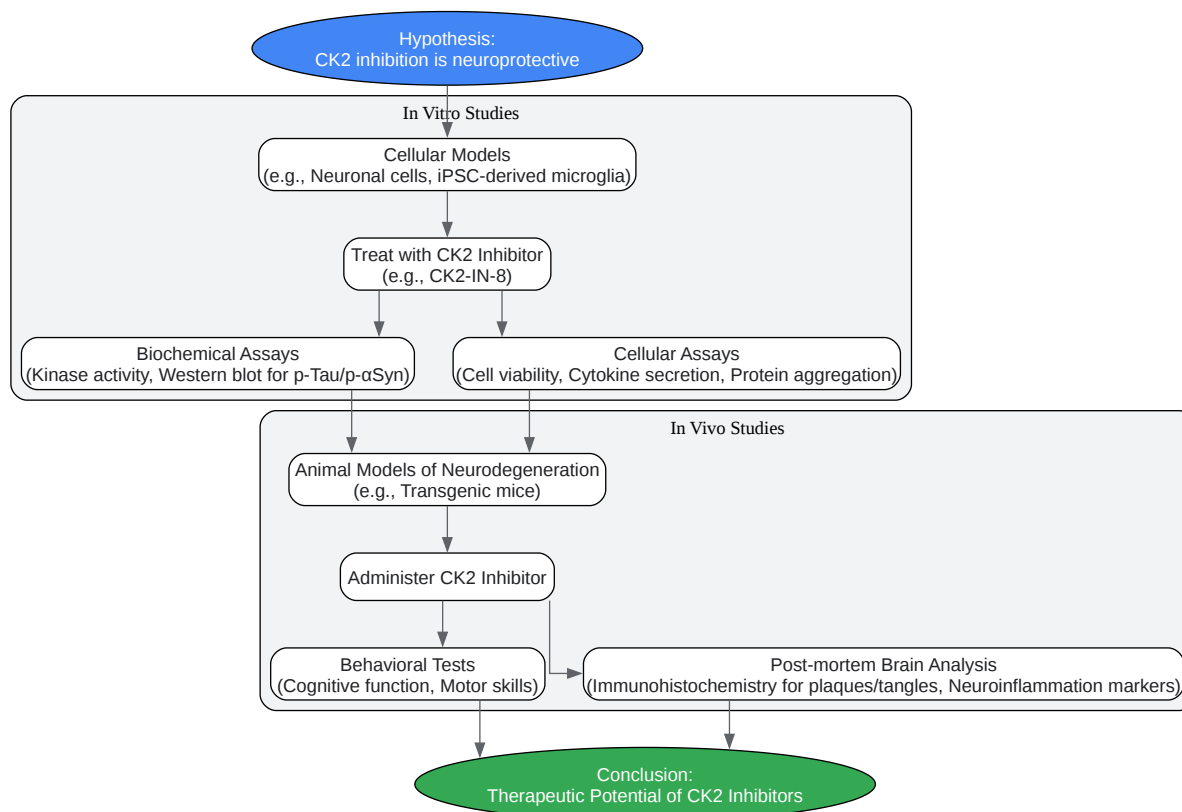
Table 2: In Vivo Efficacy of CK2 Inhibitors

Inhibitor	Animal Model	Disease Model	Key Finding	Reference
TAL606	Transgenic AD mice	Alzheimer's Disease	Rescued inflammatory markers	
TBB	Mouse model of tauopathy	Alzheimer's Disease	Abolished Aβ- and tau overexpression-stimulated SET Ser9 hyperphosphorylation	

Mandatory Visualizations

Signaling Pathways and Experimental Workflows





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